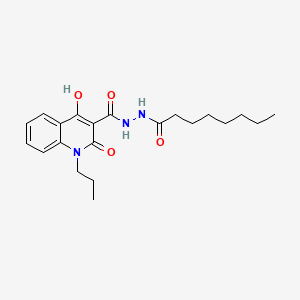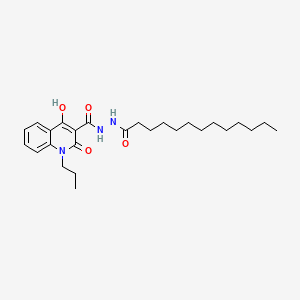![molecular formula C14H13N3O3 B604584 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide CAS No. 880252-05-1](/img/structure/B604584.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is a hydrazone derivative known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an aldehyde or ketone with a primary amine. The presence of both hydroxyl and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.
Substitution: The hydroxyl and methoxy groups in the compound can undergo substitution reactions with appropriate reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with modified hydroxyl or methoxy groups.
Applications De Recherche Scientifique
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical transformations.
Mécanisme D'action
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in its structure. These metal complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s Schiff base linkage allows it to interact with biological targets, potentially inhibiting microbial growth or scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the pyridine ring, which enhances its coordination ability with metal ions compared to similar compounds
Propriétés
Numéro CAS |
880252-05-1 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-7-4-5-10(13(12)18)9-16-17-14(19)11-6-2-3-8-15-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Clé InChI |
UXQJAGOTBSVQHB-CXUHLZMHSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)




![7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)

![Butyl 4-({[4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B604524.png)
